An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid (CAS 7077-05-6)
An In-depth Technical Guide to trans-4-Isopropylcyclohexanecarboxylic Acid (CAS 7077-05-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of trans-4-Isopropylcyclohexanecarboxylic acid (CAS 7077-05-6), a key intermediate in the pharmaceutical industry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its role in the manufacturing of the antidiabetic agent, Nateglinide. Safety and handling procedures are also outlined. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Core Physicochemical Properties
trans-4-Isopropylcyclohexanecarboxylic acid is a white crystalline powder at room temperature.[1][2] Its structural characteristics, including a cyclohexane ring with trans-configured isopropyl and carboxylic acid groups, influence its physical and chemical behavior.[3] The presence of the carboxylic acid group allows for hydrogen bonding, contributing to its solubility in polar solvents, while the isopropyl group adds hydrophobic character.[3]
| Property | Value | Reference |
| CAS Number | 7077-05-6 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 94-98 °C | [1][4] |
| Boiling Point | 263.8 °C at 760 mmHg | [1] |
| Density | 0.996 g/cm³ | [1] |
| Flash Point | 126.9 °C | [1] |
| pKa | 4.91 ± 0.10 (Predicted) | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quality control of trans-4-Isopropylcyclohexanecarboxylic acid. The following table summarizes characteristic spectral features.
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | The proton NMR spectrum would be expected to show signals corresponding to the isopropyl group protons, the cyclohexane ring protons, and a characteristic downfield signal for the carboxylic acid proton (typically >10 ppm). | [6][7] |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the carbonyl carbon of the carboxylic acid (typically ~180 ppm), the carbons of the isopropyl group, and the carbons of the cyclohexane ring. | [6] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a very broad O-H stretching absorption from 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid dimer. A strong C=O stretching absorption appears around 1710 cm⁻¹ for the dimer. | [8][9][10] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (170.25 m/z). | [6] |
Synthesis and Purification
The industrial synthesis of trans-4-Isopropylcyclohexanecarboxylic acid is primarily driven by its use as a pharmaceutical intermediate. The process often involves the hydrogenation of an aromatic precursor followed by isomerization to enrich the desired trans isomer.
Experimental Protocol 1: Synthesis of 4-Isopropylcyclohexanecarboxylic Acid (cis/trans mixture)
This protocol describes the catalytic hydrogenation of cumic acid (4-isopropylbenzoic acid) to yield a mixture of cis- and trans-4-isopropylcyclohexanecarboxylic acid.[11]
Materials:
-
Cumic acid (4-isopropylbenzoic acid)
-
Platinum oxide (PtO₂) catalyst
-
Acetic acid (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
Suspend 500 mg of platinum oxide catalyst in 50 ml of acetic acid in a suitable hydrogenation vessel.
-
Add 10 g (61 mmol) of cumic acid to the suspension.
-
Pressurize the vessel with hydrogen gas to 5 kg/cm ².
-
Stir the mixture vigorously at room temperature for 2 hours.
-
After the reaction is complete, vent the hydrogen gas and remove the catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
The crude product can be purified by distillation under reduced pressure (e.g., 1 mmHg at 113-116 °C), yielding 4-isopropylcyclohexanecarboxylic acid as a mixture of cis and trans isomers (typically in a 3:1 ratio).[11]
Experimental Protocol 2: Epimerization to trans-4-Isopropylcyclohexanecarboxylic Acid
The mixture of cis and trans isomers from the previous step must be enriched in the trans form, which is the required isomer for Nateglinide synthesis. This is achieved through epimerization.[12]
Materials:
-
4-Isopropylcyclohexanecarboxylic acid (cis/trans mixture)
-
Potassium hydroxide (KOH)
-
High-boiling point solvent (e.g., Shellsol 71)
Procedure:
-
Dissolve the cis/trans mixture of 4-isopropylcyclohexanecarboxylic acid in a high-boiling point solvent like Shellsol 71.
-
Add a molar excess of potassium hydroxide (e.g., ~2 equivalents).
-
Heat the reaction mixture to 140-150 °C for approximately 3.5 hours.
-
Monitor the reaction progress using Gas-Liquid Chromatography (GLC) until the desired trans isomer purity (e.g., >99%) is achieved.
-
Upon completion, cool the reaction mixture and proceed with standard acid-base workup and recrystallization to isolate the pure trans-4-Isopropylcyclohexanecarboxylic acid.
Applications and Biological Relevance
The primary and most significant application of trans-4-Isopropylcyclohexanecarboxylic acid is its role as a crucial starting material and intermediate in the synthesis of Nateglinide.[1][2][13]
Role in Nateglinide Synthesis: Nateglinide is a D-phenylalanine derivative and a meglitinide-class antidiabetic drug used for the treatment of type 2 diabetes.[14] The synthesis of Nateglinide involves the coupling of trans-4-Isopropylcyclohexanecarboxylic acid with a D-phenylalanine derivative.[14] The specific trans stereochemistry of the cyclohexane ring is essential for the pharmacological activity of the final Nateglinide molecule.[1] The compound is also officially recognized as "Nateglinide USP Related Compound A," highlighting its importance in the quality control and formulation processes of the drug.[1][15]
While direct biological activity of trans-4-Isopropylcyclohexanecarboxylic acid itself is not extensively documented, related cyclohexanecarboxylic acid derivatives have been investigated for various biological activities, including anti-inflammatory and antimicrobial properties.[16] Furthermore, a related compound, trans-4-(Aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), is a well-known anti-fibrinolytic agent.[17]
Safety and Handling
trans-4-Isopropylcyclohexanecarboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard.[18] Proper safety precautions must be observed during handling and storage.
GHS Hazard Information:
-
Pictogram: Warning[4]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]
-
Handling and Storage:
-
Handle in a well-ventilated place.[19]
-
Avoid formation of dust and aerosols.[19]
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[19]
-
Store away from incompatible materials and foodstuff containers.[19]
-
Personal Protective Equipment (PPE) should include suitable protective clothing, gloves, and eye/face protection.[19]
References
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- 2. Trans-4-Isopropylcyclohexane Carboxylic Acid CAS 7077-05-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. CAS 7077-05-6: trans-4-(1-Methylethyl)cyclohexanecarboxyli… [cymitquimica.com]
- 4. trans-4-Isopropylcyclohexanecarboxylic Acid | 7077-05-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6 [m.chemicalbook.com]
- 6. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) 13C NMR spectrum [chemicalbook.com]
- 7. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID(3685-26-5) 1H NMR spectrum [chemicalbook.com]
- 8. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR Spectrum [chemicalbook.com]
- 9. trans-4-Isopropylcyclohexane carboxylic acid(7077-05-6) IR2 spectrum [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 13. trans-4-Isopropylcyclohexane carboxylic acid | 7077-05-6 [chemicalbook.com]
- 14. WO2010106550A2 - A process for the preparation of n-[[trans-4-(1-methylethyl)cyclohexyl]carbonyl]-d-phenylalanine - Google Patents [patents.google.com]
- 15. trans-4-Isopropylcyclohexanecarboxylic Acid [lgcstandards.com]
- 16. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid | MDPI [mdpi.com]
- 17. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. echemi.com [echemi.com]
